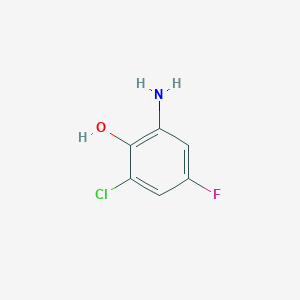

2-Amino-6-chloro-4-fluorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

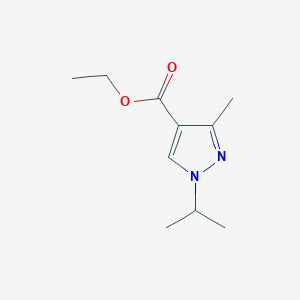

“2-Amino-6-chloro-4-fluorophenol” is a chemical compound with the molecular formula C6H5ClFNO . It is a derivative of phenol, which is an aromatic compound that contains a hydroxyl group directly bonded to a benzene ring . This compound is used in various chemical reactions and has potential applications in different fields.

Molecular Structure Analysis

The molecular structure of “2-Amino-6-chloro-4-fluorophenol” consists of a six-membered benzene ring with an amino group (NH2), a chlorine atom, and a fluorine atom attached to it . The exact positions of these substituents on the benzene ring can vary, leading to different isomers.Applications De Recherche Scientifique

Synthesis of Chemical Building Blocks

2-Amino-6-chloro-4-fluorophenol: is a versatile compound used in the synthesis of various chemical building blocks. Its reactive sites—the amino group and the hydroxyl group—allow for a wide range of chemical transformations, making it a valuable starting material for the construction of complex molecules used in pharmaceuticals, agrochemicals, and materials science .

Development of Fluorinated Pharmaceuticals

The fluorine atom present in 2-Amino-6-chloro-4-fluorophenol is of particular interest in medicinal chemistry. Fluorine’s unique properties can significantly alter the biological activity of pharmaceuticals, improving their metabolic stability, and membrane permeability. This compound can be used to introduce fluorine into drug molecules, potentially leading to the development of new therapeutic agents .

Cancer Research

Fluorinated phenols, such as 2-Amino-6-chloro-4-fluorophenol , are explored for their potential anti-cancer properties. They can serve as precursors for compounds that exhibit cytotoxicity towards cancer cells, providing a pathway for the development of novel anticancer drugs .

Agrochemical Synthesis

The chloro and amino groups of 2-Amino-6-chloro-4-fluorophenol make it a candidate for the synthesis of agrochemicals. These functional groups can interact with various biological targets, leading to the creation of new pesticides and herbicides that can help in increasing agricultural productivity .

Material Science Applications

In material science, 2-Amino-6-chloro-4-fluorophenol can be used to synthesize advanced materials with specific properties. For example, it can be a precursor for polymers and coatings that require the incorporation of fluorine for enhanced chemical resistance and stability .

Analytical Chemistry

This compound can also play a role in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in chromatography and spectroscopy as a reference compound, aiding in the identification and quantification of unknown substances .

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-6-chloro-4-fluorophenol may also interact with various biological targets.

Mode of Action

The compound’s amine and hydroxy groups can potentially coordinate to a metal center to form 5-membered ring complexes . This suggests that 2-Amino-6-chloro-4-fluorophenol may interact with its targets through coordination chemistry, leading to changes in the targets’ function or activity.

Biochemical Pathways

Similar compounds have been shown to affect a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Amino-6-chloro-4-fluorophenol may also influence multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have shown a range of biological activities, suggesting that 2-amino-6-chloro-4-fluorophenol may also have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2-amino-6-chloro-4-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFPHRGHKUGEHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one](/img/structure/B2361874.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)

![N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2361878.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)

![2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile](/img/structure/B2361890.png)

![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)